Echothiophate iodide

Vue d'ensemble

Description

L’iodure d’échothiophate est un inhibiteur puissant et à action prolongée de la cholinestérase, irréversible, principalement utilisé dans les préparations ophtalmiques pour augmenter le drainage du liquide intraoculaire. Il est le plus souvent utilisé pour le traitement du glaucome et occasionnellement pour l’ésotropie accommodative . Ce composé est connu pour sa capacité à se lier de manière irréversible à la cholinestérase, ce qui entraîne des effets prolongés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’iodure d’échothiophate est synthétisé par réaction de l’acide diéthylchlorophosphorique avec le 2-diméthylaminoéthylmercaptan, ce qui donne le S-(2-diméthylaminoéthyl)-O,O-diéthylthiophosphate. Cet intermédiaire est ensuite alkylé par l’iodure de méthyle pour former l’iodure d’échothiophate .

Méthodes de production industrielle : La production industrielle de l’iodure d’échothiophate implique des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le produit final est généralement formulé en solutions ophtalmiques pour usage médical .

Analyse Des Réactions Chimiques

Types de réactions : L’iodure d’échothiophate subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le composé est hydrolysé par la cholinestérase, bien qu’à un rythme très lent en raison de sa liaison irréversible.

Oxydation et réduction : Ces réactions sont moins courantes mais peuvent se produire dans des conditions spécifiques.

Réactifs et conditions courants :

Hydrolyse : Catalysée par les enzymes cholinestérases.

Oxydation et réduction : Exigent généralement des agents oxydants ou réducteurs spécifiques dans des conditions contrôlées.

Principaux produits formés : Le principal produit de l’hydrolyse est la forme inactive de la cholinestérase, l’enzyme étant définitivement inactivée lors de sa liaison à l’iodure d’échothiophate .

4. Applications de la recherche scientifique

L’iodure d’échothiophate a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l’hydrolyse enzymatique des composés organophosphorés.

Médecine : Principalement utilisé dans le traitement du glaucome et de l’ésotropie accommodative.

Industrie : Formulé en solutions ophtalmiques pour un usage thérapeutique.

Applications De Recherche Scientifique

Pharmacodynamics

- Type : Long-acting cholinesterase inhibitor

- Primary Effects :

- Miosis

- Increased drainage of intraocular fluid

- Reduction of IOP

- Potentiation of accommodation

Clinical Applications

- Treatment of Glaucoma :

- Accommodative Esotropia :

- Postoperative Management :

Case Study 1: Glaucoma Management in Pregnancy

A glaucomatous patient treated with this compound experienced significant considerations during pregnancy. The drug was withdrawn at 32 weeks due to concerns about fetal exposure. Subsequent assessments indicated that this compound could cross the placental barrier, highlighting the need for caution when prescribing to pregnant patients .

Case Study 2: Systemic Toxicity Post-Surgery

A 72-year-old male patient undergoing bilateral conjunctivodacryocystorhinostomy developed severe systemic symptoms after using this compound drops for glaucoma management. Symptoms included diarrhea and fatigue, which resolved promptly after discontinuation of the medication. This case emphasizes the risk of systemic absorption and toxicity following ocular procedures .

Adverse Effects

While this compound is effective for its intended uses, it can also lead to several adverse effects:

- Cholinergic Effects : Excessive stimulation can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle twitching.

- Systemic Absorption : The potential for systemic cholinesterase inhibition can lead to complications like prolonged apnea when used alongside succinylcholine during anesthesia .

- Blood Cholinesterase Levels : Regular monitoring is advised as prolonged use can significantly lower blood cholinesterase levels, which may complicate surgical procedures or anesthetic management .

Summary Table of Applications and Effects

| Application | Description | Potential Risks |

|---|---|---|

| Treatment of Glaucoma | Lowers intraocular pressure via cholinesterase inhibition | Systemic absorption leading to toxicity |

| Accommodative Esotropia | Improves eye alignment through enhanced ciliary function | Cholinergic side effects |

| Postoperative Management | Monitoring required due to increased systemic absorption | Risk of severe adverse reactions |

Mécanisme D'action

L’iodure d’échothiophate exerce ses effets en se liant de manière irréversible au site actif des enzymes cholinestérases. Cette liaison se produit par le groupe phosphate de l’iodure d’échothiophate, qui se lie de manière covalente au résidu sérine au site actif de l’enzyme . Une fois lié, l’enzyme est définitivement inactivée, ce qui entraîne une augmentation des niveaux d’acétylcholine dans la fente synaptique. Cela entraîne une stimulation prolongée des récepteurs cholinergiques, provoquant une miosis, une augmentation de l’écoulement de l’humeur aqueuse et une réduction de la pression intraoculaire .

Composés similaires :

Physostigmine : Un autre inhibiteur de la cholinestérase utilisé dans le traitement du glaucome.

Néostigmine : Utilisé pour ses propriétés inhibitrices de la cholinestérase dans diverses applications médicales.

Pyridostigmine : Similaire à la néostigmine mais avec une durée d’action plus longue.

Unicité de l’iodure d’échothiophate : L’iodure d’échothiophate est unique en raison de sa liaison irréversible à la cholinestérase, ce qui entraîne des effets de longue durée. Cela le distingue d’autres inhibiteurs de la cholinestérase comme la physostigmine et la néostigmine, qui sont des inhibiteurs réversibles .

Comparaison Avec Des Composés Similaires

Physostigmine: Another cholinesterase inhibitor used in the treatment of glaucoma.

Neostigmine: Used for its cholinesterase inhibitory properties in various medical applications.

Pyridostigmine: Similar to neostigmine but with a longer duration of action.

Uniqueness of Echothiophate Iodide: this compound is unique due to its irreversible binding to cholinesterase, leading to long-lasting effects. This distinguishes it from other cholinesterase inhibitors like physostigmine and neostigmine, which are reversible inhibitors .

Activité Biologique

Echothiophate iodide is a potent, long-acting irreversible inhibitor of acetylcholinesterase primarily used in ophthalmic applications, particularly for the management of glaucoma and certain ocular conditions. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound works by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, echothiophate increases the availability of ACh at cholinergic synapses, leading to enhanced stimulation of muscarinic receptors in the eye. This results in several physiological effects:

- Miosis : Constriction of the pupil.

- Increased Aqueous Humor Outflow : Enhances drainage and decreases intraocular pressure (IOP).

- Accommodation : Improves near vision by facilitating ciliary muscle contraction.

Pharmacokinetics

This compound is administered topically and may be systemically absorbed. Its pharmacokinetic profile includes:

- Absorption : Rapid absorption through ocular tissues.

- Half-life : Not well-defined, but its effects can last for several days due to irreversible binding to AChE.

- Adverse Effects : Common side effects include miosis and headaches, while systemic toxicity remains rare with proper dosing.

Therapeutic Applications

This compound is primarily indicated for:

- Glaucoma Management : It is particularly useful in patients who do not respond adequately to other medications.

- Accommodative Esotropia : Used to improve eye alignment by enhancing accommodation.

Case Study 1: Stargardt Disease Treatment

A notable case study involved a patient with Stargardt disease treated with dilute this compound (0.015%). The treatment led to significant improvements in best-corrected visual acuity (BCVA) and color vision:

| Measurement | Right Eye Improvement | Left Eye Improvement |

|---|---|---|

| Distance BCVA | 6 letters (1.2 lines) | 6 letters (1.2 lines) |

| Near BCVA | 10 letters (2.0 lines) | 6 letters (1.2 lines) |

| Color Vision | Improved from -1 plate to control | Improved from -1 plate to control |

The patient reported enhanced brightness and clarity of vision, which significantly improved their quality of life and independence over time .

Case Study 2: Pseudophakic Glaucoma

A retrospective study examined the efficacy of this compound as an adjunctive treatment for pseudophakic glaucoma patients receiving maximal medical therapy. The results indicated:

- Baseline IOP : 30.4 mmHg reduced to 16.6 mmHg after treatment.

- Effective Pressure Reduction : Achieved in 75% of eyes treated.

- Side Effects : Increased miosis was noted, but no serious adverse effects were reported.

This suggests that echothiophate can effectively lower IOP in advanced glaucoma cases where other treatments have failed .

Study on Blood Cholinesterase Levels

In a study involving children with esotropia treated with this compound, blood cholinesterase levels were monitored. Results showed:

- A significant decline in cholinesterase levels began within two weeks.

- Maximum reduction occurred within five to seven weeks.

- No systemic toxicity was observed during the treatment period .

Summary of Findings

The biological activity of this compound demonstrates its effectiveness as a cholinesterase inhibitor with significant therapeutic potential in ophthalmology. Its ability to lower intraocular pressure and improve visual acuity in various conditions highlights its importance as a treatment option.

Propriétés

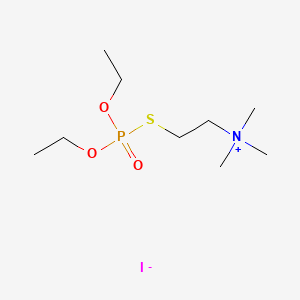

IUPAC Name |

2-diethoxyphosphorylsulfanylethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NO3PS.HI/c1-6-12-14(11,13-7-2)15-9-8-10(3,4)5;/h6-9H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXQHPWHMXOFRD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23INO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022976 | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-10-0 | |

| Record name | Echothiophate iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echothiophate iodide [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echothiophate iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ecothiopate iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHOTHIOPHATE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA9QH3P00T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.